2-Amino-3-methoxybenzamide

Vue d'ensemble

Description

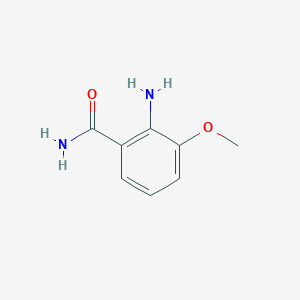

2-Amino-3-methoxybenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a methoxy group at the third position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxybenzamide typically involves the reaction of 2-Amino-3-methoxybenzoic acid with ammonia or an amine derivative. One common method is the direct condensation of 2-Amino-3-methoxybenzoic acid with ammonia in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-3-methoxybenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution:

Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Nucleophilic Substitution: Substituted benzamides with various functional groups.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Applications De Recherche Scientifique

Anticancer Applications

1.1 Hedgehog Signaling Pathway Inhibition

One of the prominent applications of 2-amino-3-methoxybenzamide derivatives is their role as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. Research has shown that certain derivatives exhibit potent inhibition of the Smoothened (Smo) protein, a critical component in Hh signal transduction. For instance, a derivative demonstrated an IC50 value in the nanomolar range, effectively preventing Shh-induced Smo from entering the primary cilium and suppressing mutant Smo activity .

Table 1: Potency of this compound Derivatives Against Smo Protein

| Compound ID | IC50 Value (nM) | Activity Description |

|---|---|---|

| Compound 21 | 0.25 | Effective against drug-resistant cells |

| Compound 17 | 0.12 | Higher potency with enhanced molecular flexibility |

1.2 PARP Inhibition

Another significant application is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Compounds derived from benzamide analogues, including this compound, have shown potential as PARP inhibitors, enhancing the cytotoxic effects of certain chemotherapeutic agents when used in combination therapies . This mechanism is particularly relevant for treating cancers that exhibit resistance to standard therapies.

Antimicrobial Applications

2.1 Activity Against Methicillin-Resistant Staphylococcus Aureus (MRSA)

Recent studies have highlighted the antimicrobial properties of this compound derivatives against MRSA, a major public health concern due to its resistance to conventional antibiotics. These compounds have demonstrated significant antibacterial activity with low minimum inhibitory concentration (MIC) values, indicating their potential as new therapeutic agents against resistant bacterial strains .

Table 2: Antimicrobial Activity of Selected Compounds

| Compound ID | MIC Value (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 4 | MRSA ATCC 43300 |

| Compound B | 1 | Broad-spectrum Gram-positive |

Synthesis and Structure-Activity Relationship

The synthesis of this compound and its derivatives typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for specific therapeutic targets.

3.1 Synthetic Pathways

The synthesis often includes acylation reactions followed by amine substitution to yield various derivatives with improved pharmacological profiles. For example, the introduction of methoxy groups has been shown to enhance binding affinity to target proteins involved in cancer pathways .

Mécanisme D'action

The mechanism of action of 2-Amino-3-methoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, leading to inhibition or modulation of their activity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound-protein complex. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

- 2-Amino-3-methoxybenzoic acid

- 3-Methoxybenzamide

- 2-Amino-4-methoxybenzamide

Comparison: 2-Amino-3-methoxybenzamide is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry. Compared to 3-Methoxybenzamide, the presence of the amino group in this compound provides additional sites for hydrogen bonding, enhancing its binding affinity and specificity .

Activité Biologique

2-Amino-3-methoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an amino group (), a methoxy group (), and a benzamide framework, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various benzamide derivatives, it was found that compounds with similar structural features can inhibit bacterial growth. For instance, derivatives with methoxy groups have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | Bacterial Strain |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| 2-Hydroxy-4-methoxybenzamide | 8 | Enterococcus faecalis |

| 3-Methoxybenzamide | 10 | Escherichia coli |

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses antiproliferative effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth. For example, it has shown selective activity against breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. It has been suggested that the compound may inhibit enzymes involved in critical cellular processes, such as ADP-ribosyltransferases (ADPRTs), which play a role in cell division and differentiation .

Case Study: Inhibition of ADPRT

A study investigating the effects of benzamide derivatives on Bacillus subtilis demonstrated that compounds like 3-Methoxybenzamide inhibit cell division by targeting the FtsZ protein, crucial for bacterial cytokinesis. This mechanism suggests that similar derivatives, including this compound, could exhibit comparable inhibitory effects on bacterial growth by disrupting cell division processes .

Propriétés

IUPAC Name |

2-amino-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSGITANKLIJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594900 | |

| Record name | 2-Amino-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106782-78-9 | |

| Record name | 2-Amino-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.